2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-fluoro-
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Overview
Description
3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C13H11FN2O3 It is characterized by the presence of a fluorine atom, an isoindolinone moiety, and a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione with a fluorinating agent. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets and pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use it to probe the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to and inhibit certain enzymes and proteins, thereby modulating their activity. For example, it may inhibit the activity of zinc finger proteins, which play a crucial role in gene expression and regulation . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar in structure but with a different fluorine position.
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains a bromine atom instead of fluorine.
Lenalidomide: A related compound used in the treatment of multiple myeloma.
Uniqueness
3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
220460-63-9 |
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Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
3-fluoro-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O3/c14-13(6-5-10(17)15-12(13)19)16-7-8-3-1-2-4-9(8)11(16)18/h1-4H,5-7H2,(H,15,17,19) |
InChI Key |
QNHYEPANFMRYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1=O)(N2CC3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
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